molecular formula C37H38N6 B13776430 Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- CAS No. 78093-88-6

Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-

Cat. No.: B13776430
CAS No.: 78093-88-6
M. Wt: 566.7 g/mol
InChI Key: DTIRRYDLFWVTHM-UHFFFAOYSA-N
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Description

Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- is a heterocyclic organic compound with the molecular formula C37H38N6. This compound is known for its complex structure, which includes benzoquinoline and piperazine moieties connected by a propanediyl linker. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- typically involves the condensation of benzoquinoline derivatives with piperazine derivatives. One common method includes the reaction of 4-chlorobenzoquinoline with 1,3-bis(4-piperazinyl)propane under controlled conditions to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. The piperazine moiety allows for interactions with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- is unique due to its combination of benzoquinoline and piperazine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

78093-88-6

Molecular Formula

C37H38N6

Molecular Weight

566.7 g/mol

IUPAC Name

4-[4-[3-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)propyl]piperazin-1-yl]benzo[g]quinoline

InChI

InChI=1S/C37H38N6/c1-3-8-30-26-34-32(24-28(30)6-1)36(10-12-38-34)42-20-16-40(17-21-42)14-5-15-41-18-22-43(23-19-41)37-11-13-39-35-27-31-9-4-2-7-29(31)25-33(35)37/h1-4,6-13,24-27H,5,14-23H2

InChI Key

DTIRRYDLFWVTHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67

Origin of Product

United States

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